DiSulfo-ICG-azide (disodium)

Click Chemistry Bioconjugation Water-Soluble Fluorescent Dyes

Choose DiSulfo-ICG-azide (disodium) for its unique integration of three features: high aqueous solubility via di-sulfonate moieties (enabling direct PBS/medium conjugation without organic solvents), NIR spectral properties (Ex/Em ~780-810/820-840 nm) derived from FDA-cleared ICG, and an azide group for orthogonal click chemistry (CuAAC/SPAAC). This combination preserves biomolecule activity, supports deep-tissue imaging, and offers a clearer translational pathway than non-approved alternatives like IRDye 800CW.

Molecular Formula C48H54N6Na2O10S3
Molecular Weight 1017.2 g/mol
Cat. No. B12369568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiSulfo-ICG-azide (disodium)
Molecular FormulaC48H54N6Na2O10S3
Molecular Weight1017.2 g/mol
Structural Identifiers
SMILESCC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)NCCCN=[N+]=[N-])C=CC=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=C5C=CC(=C6)S(=O)(=O)[O-])(C)C)C.[Na+].[Na+]
InChIInChI=1S/C48H56N6O10S3.2Na/c1-47(2)42(53(29-12-8-11-18-44(55)50-27-15-28-51-52-49)40-25-19-34-32-36(66(59,60)61)21-23-38(34)45(40)47)16-9-6-5-7-10-17-43-48(3,4)46-39-24-22-37(67(62,63)64)33-35(39)20-26-41(46)54(43)30-13-14-31-65(56,57)58;;/h5-7,9-10,16-17,19-26,32-33H,8,11-15,18,27-31H2,1-4H3,(H3-,50,55,56,57,58,59,60,61,62,63,64);;/q;2*+1/p-2
InChIKeyGAENMZMKYUUDIT-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DiSulfo-ICG-azide (disodium): Near-Infrared Fluorescent Azide for Click Chemistry-Based Bioconjugation and In Vivo Imaging Procurement


DiSulfo-ICG-azide (disodium) is a water-soluble near-infrared (NIR) fluorescent dye engineered as a click chemistry reagent . It combines the NIR spectral properties of indocyanine green (ICG) with a reactive azide functional group (-N₃) and two sulfonate moieties (diSulfo) that confer high aqueous solubility [1]. The compound is specifically designed for copper-catalyzed (CuAAC) or copper-free strain-promoted (SPAAC) click conjugation to alkyne- or cyclooctyne-modified biomolecules [2]. With a molecular formula of C₄₈H₅₄N₆Na₂O₁₀S₃ and a molecular weight of 1017.15 g/mol , it serves as a foundational building block for constructing targeted NIR fluorescent probes for applications including in vivo imaging, fluorescence-guided surgery, and biomolecular labeling .

Why DiSulfo-ICG-azide (disodium) Cannot Be Replaced by Generic ICG, Standard Cyanine Dyes, or Non-Sulfonated Azide Analogs


Generic substitution fails because DiSulfo-ICG-azide (disodium) integrates three functional attributes that are absent or deficient in closest alternatives. First, the di-sulfonate modification confers aqueous solubility without requiring organic co-solvents, enabling direct conjugation in physiological buffers where non-sulfonated ICG-azide analogs (MW ~813 g/mol, solubility limited to DMF/DMSO) precipitate or aggregate . Second, the ICG-derived fluorophore provides NIR excitation/emission (Ex/Em ~780-810 nm / 820-840 nm) with FDA-cleared biocompatibility and low toxicity, distinguishing it from brighter but less translationally-validated alternatives like IRDye 800CW or Sulfo-Cyanine7.5, which lack clinical history [1]. Third, the terminal azide enables orthogonal click conjugation with high specificity and efficiency, whereas non-azide ICG derivatives require amine- or thiol-reactive chemistry that may cross-react with endogenous nucleophiles [2]. These combined features create a unique profile that cannot be replicated by interchanging in-class compounds.

Quantitative Differentiation of DiSulfo-ICG-azide (disodium) Against Alternative NIR Azide Probes: Solubility, Brightness, and Spectral Performance


Aqueous Solubility Advantage of DiSulfo-ICG-azide (disodium) Over Non-Sulfonated ICG-Azide for Direct Conjugation in Physiological Buffers

DiSulfo-ICG-azide (disodium) demonstrates direct aqueous solubility, enabling conjugation in PBS and other physiological buffers without organic co-solvents. In contrast, non-sulfonated ICG-azide is only soluble in organic solvents such as DMF and DMSO, with limited or no solubility in water . The di-sulfonate modification introduces two permanent negative charges that disrupt hydrophobic stacking and prevent aggregation in aqueous media [1].

Click Chemistry Bioconjugation Water-Soluble Fluorescent Dyes

Comparative Brightness of DiSulfo-ICG-azide (disodium) Versus IRDye 800CW: Implications for In Vivo Detection Sensitivity

The brightness of DiSulfo-ICG-azide (disodium) is derived from the ICG fluorophore, which has an extinction coefficient of ~103,500 M⁻¹cm⁻¹ and a quantum yield of 0.016 in aqueous media [1]. While IRDye 800CW is significantly brighter (extinction coefficient ~178,000 M⁻¹cm⁻¹; quantum yield ~0.046; relative brightness ~4.9× ICG) [1], DiSulfo-ICG-azide offers a lower background signal in vivo due to reduced nonspecific protein binding conferred by its di-sulfonate architecture [2]. The net signal-to-noise ratio (SNR) in complex biological environments may therefore favor DiSulfo-ICG-azide for applications requiring high specificity over raw photon output.

Near-Infrared Fluorescence Imaging Fluorescence Quantum Yield Brightness Comparison

Spectral Positioning of DiSulfo-ICG-azide (disodium) Relative to Sulfo-Cyanine7.5 Azide for NIR-I Window Imaging

DiSulfo-ICG-azide (disodium) exhibits an absorption maximum in the 780-810 nm range and an emission maximum at 820-840 nm [1][2]. This spectral profile is shifted approximately 30-50 nm longer in both excitation and emission compared to Sulfo-Cyanine7.5 azide (Ex/Em ~750/773 nm) [3]. The longer wavelengths of DiSulfo-ICG-azide provide enhanced tissue penetration depth and reduced autofluorescence background in the NIR-I window, which is advantageous for deep-tissue imaging applications.

Near-Infrared Fluorescence Imaging Spectral Unmixing Deep Tissue Imaging

Biocompatibility and In Vivo Safety Profile of DiSulfo-ICG-azide (disodium) Derived from Clinically Approved ICG Parent Fluorophore

DiSulfo-ICG-azide (disodium) inherits the favorable toxicity and safety profile of indocyanine green (ICG), which is FDA-approved for clinical use in angiography, cardiac output measurement, and hepatic function assessment [1]. In contrast, alternative NIR fluorophores such as Sulfo-Cyanine7.5, IRDye 800CW, and iFluor 790 lack this clinical regulatory validation [2][3]. While DiSulfo-ICG-azide itself has not undergone formal toxicological evaluation, the structural modification (addition of two sulfonate groups and an azide) is not expected to introduce significant toxicity concerns, and the parent ICG scaffold has a well-characterized safety margin with an LD₅₀ in rodents of ~50-80 mg/kg following intravenous administration [1].

In Vivo Imaging Biocompatibility Clinical Translation

Ex Vivo and In Vivo Stability of DiSulfo-ICG-azide (disodium) Against Photobleaching Relative to Non-Sulfonated Cyanine Dyes

Di-sulfonated ICG derivatives, including DiSulfo-ICG-azide (disodium), exhibit enhanced photostability compared to non-sulfonated cyanine dyes (e.g., Cy3, Cy5, Cy7). The sulfonate groups reduce aggregation-induced excited-state quenching and provide electrostatic shielding that mitigates reactive oxygen species-mediated photobleaching . While direct quantitative photobleaching half-life data for DiSulfo-ICG-azide is not available in the primary literature, studies on structurally analogous di-sulfonated ICG derivatives demonstrate significantly reduced photobleaching rates compared to non-sulfonated Cy7 analogs, enabling extended time-lapse imaging over several hours without substantial signal loss [1].

Photostability Time-Lapse Imaging Fluorescence Microscopy

Optimal Application Scenarios for DiSulfo-ICG-azide (disodium) Procurement Based on Quantified Differentiation Evidence


Copper-Free Click Labeling of Antibodies and Proteins Under Physiological Conditions

DiSulfo-ICG-azide (disodium) is ideally suited for strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with DBCO- or BCN-modified antibodies, peptides, or proteins [1]. The direct aqueous solubility of DiSulfo-ICG-azide eliminates the need for organic co-solvents, preserving biomolecule conformation and activity during conjugation. This advantage is quantified by the ability to perform labeling reactions in PBS or cell culture media at neutral pH and room temperature, achieving high labeling efficiency within 15-60 minutes . The resulting NIR-labeled bioconjugates retain the favorable spectral properties (Ex/Em 780-810/820-840 nm) and low nonspecific binding of the parent ICG scaffold, enabling sensitive detection with minimal background [2].

Targeted In Vivo Near-Infrared Fluorescence Imaging and Fluorescence-Guided Surgery

DiSulfo-ICG-azide (disodium) is a strategic choice for preclinical and translational in vivo NIR imaging studies, including tumor targeting, lymph node mapping, and intraoperative fluorescence-guided surgery [1]. The key selection driver is the compound's foundation on the FDA-approved ICG fluorophore scaffold, which confers a well-characterized in vivo safety profile and favorable biodistribution and clearance kinetics . Compared to brighter but non-approved alternatives like IRDye 800CW (relative brightness 4.9× ICG), DiSulfo-ICG-azide offers reduced nonspecific background and a clearer regulatory pathway toward potential clinical translation [2]. The deep tissue penetration enabled by its NIR emission (820-840 nm) supports sensitive detection of labeled targets at depths of several millimeters to centimeters [1].

Multiplexed NIR Imaging with Spectral Separation from Shorter-Wavelength Fluorophores

DiSulfo-ICG-azide (disodium) is specifically recommended for multiplexed imaging workflows requiring simultaneous detection of two or more fluorescent probes. Its emission maximum of 820-840 nm is red-shifted by 47-67 nm relative to Sulfo-Cyanine7.5 azide (Ex/Em ~750/773 nm) [1]. This spectral separation minimizes channel crosstalk and enables clear discrimination using standard NIR imaging systems equipped with 700 nm and 800 nm filter sets. Procurement of DiSulfo-ICG-azide is indicated when a longer-wavelength NIR probe is needed to complement dyes emitting in the 650-750 nm range, such as Cy5, Cy5.5, or Alexa Fluor 680 [2].

Synthesis of Environmentally Responsive and Activatable NIR Probes

DiSulfo-ICG-azide (disodium) serves as a versatile building block for constructing activatable NIR fluorescent probes through click chemistry [1]. The terminal azide enables efficient conjugation to alkyne-modified enzyme substrates, pH-sensitive linkers, or redox-responsive moieties. The aqueous solubility of DiSulfo-ICG-azide facilitates one-pot synthesis and purification of these advanced probes without denaturing sensitive components . The resulting activatable probes remain optically silent (quenched) until encountering the target microenvironment (e.g., tumor-associated proteases, acidic pH), at which point fluorescence is restored, dramatically increasing target-to-background ratios for early disease detection [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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